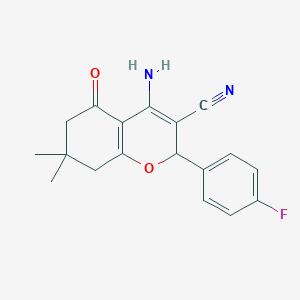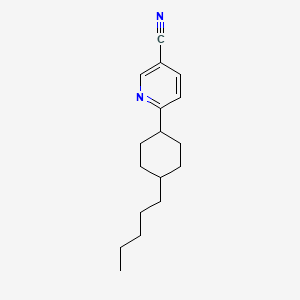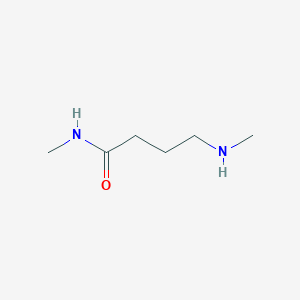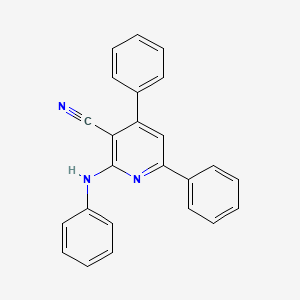
4-amino-2-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-(4-fluorofenil)-7,7-dimetil-5-oxo-6,8-dihidro-2H-cromeno-3-carbonitrilo es un compuesto orgánico complejo que pertenece a la clase de los cromenos. Los cromenos son conocidos por sus diversas actividades biológicas y se estudian ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-amino-2-(4-fluorofenil)-7,7-dimetil-5-oxo-6,8-dihidro-2H-cromeno-3-carbonitrilo típicamente involucra reacciones orgánicas de varios pasos. Un método común involucra la condensación de 4-fluorobenzaldehído con 4-amino-3-ciano-6,6-dimetil-2H-piran-2-ona en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y la mezcla de reacción se calienta para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, el uso de sistemas automatizados para monitorear y controlar los parámetros de reacción puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-amino-2-(4-fluorofenil)-7,7-dimetil-5-oxo-6,8-dihidro-2H-cromeno-3-carbonitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol u otras formas reducidas.
Sustitución: Los grupos amino y fluorofenil pueden participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄) se utilizan típicamente.
Sustitución: Reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻) se pueden emplear en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-amino-2-(4-fluorofenil)-7,7-dimetil-5-oxo-6,8-dihidro-2H-cromeno-3-carbonitrilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antiinflamatorias y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-amino-2-(4-fluorofenil)-7,7-dimetil-5-oxo-6,8-dihidro-2H-cromeno-3-carbonitrilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
- 4-amino-2-(trifluorometil)benzonitrilo
- 4-amino-2-fenilpirimidina
- 4-amino-2-aril-3-ciano-1,2-dihidropirimidino[1,2-a]bencimidazol
Singularidad
4-amino-2-(4-fluorofenil)-7,7-dimetil-5-oxo-6,8-dihidro-2H-cromeno-3-carbonitrilo es único debido a sus características estructurales específicas, como la presencia de un grupo fluorofenil y un núcleo de cromeno. Estas características contribuyen a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C18H17FN2O2 |
|---|---|
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
4-amino-2-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H17FN2O2/c1-18(2)7-13(22)15-14(8-18)23-17(12(9-20)16(15)21)10-3-5-11(19)6-4-10/h3-6,17H,7-8,21H2,1-2H3 |
Clave InChI |
GDNRDEFTAKCCPE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=CC=C(C=C3)F)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12449663.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)


![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate](/img/structure/B12449681.png)

![4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449690.png)
![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12449702.png)
![4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol](/img/structure/B12449707.png)




![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)
